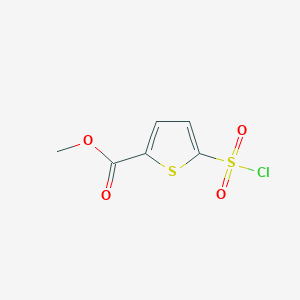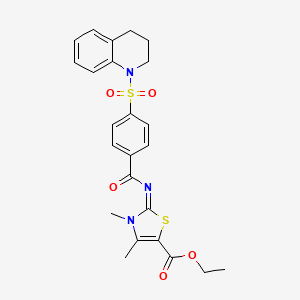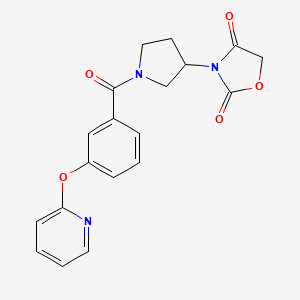
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 69816-03-1 . It has a molecular weight of 240.69 . The IUPAC name for this compound is methyl 5-(chlorosulfonyl)-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is 1S/C6H5ClO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is a solid at room temperature . . The compound should be stored in a refrigerator .Scientific Research Applications
1. Pharmaceutical and Herbicide Preparation
Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, a related compound to Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate, is an intermediate in the production of pharmaceuticals and herbicides. The manufacturing process involves using acetic acid as a solvent, which requires effective recovery and reuse techniques due to environmental concerns (Wang Tian-gui, 2006).
2. Synthesis of Long-Chain Esters
The compound is used in the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. It acts as a synthetic equivalent in electrophilic reactions facilitated by samarium diiodide. This synthesis has implications in creating antiarthritis agents, shellac components, and inhibitory agents for spore germination (Yang et al., 2000).
3. Synthesis of Tinoxicam Intermediates
In the synthesis of Tinoxicam, a nonsteroidal anti-inflammatory drug, Methyl 3-amino-2-thiophene methyl carboxylate, a derivative of the mentioned compound, is used as an intermediate. The synthesis process involves steps like chlorosulfonylation and cyclization, indicating its role in complex pharmaceutical synthesis processes (Liu Jin, 2005).
4. Development of Tumor-Selective Agents
Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, a structurally related compound, has been identified as a prototype for tumor-selective agents. It selectively inhibits the proliferation of various tumor cell lines, suggesting its potential in developing targeted cancer therapies (Joice Thomas et al., 2014).
5. Synthesis of Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents
The compound plays a role in the design and synthesis of thiophene and benzothiophene derivatives, which show promise as anti-cancer agents. The synthesized compounds have shown activity against various tumor cell lines, highlighting their potential in cancer treatment (R. Mohareb et al., 2016).
6. Genotoxic and Carcinogenic Potential Assessment
In assessing the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor to the mentioned compound, techniques like the Ames test and the Comet assay are used. This demonstrates the compound's relevance in toxicological studies (Alban Lepailleur et al., 2014).
7. Microporous Metal-Organic Frameworks
Functionalization of microporous lanthanide-based metal-organic frameworks using methyl-substituted thieno[2,3-b]thiophene dicarboxylate demonstrates its application in creating frameworks with potential gas adsorption, sensing properties, and significant magnetic properties (Suna Wang et al., 2016).
Safety and Hazards
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is associated with several hazard statements, including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound’s safety data sheet (MSDS) provides more detailed safety information .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate are not fully known. As a chlorosulfonyl compound, it may potentially interfere with sulfonation pathways or other processes involving sulfur. This is speculative and requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through rigorous pharmacokinetic studies .
Result of Action
The molecular and cellular effects of Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate Given the current lack of research on this compound, it is difficult to predict its potential effects on cellular signaling, gene expression, or other biological processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .
properties
IUPAC Name |
methyl 5-chlorosulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROAJKOQOLJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate | |
CAS RN |
69816-03-1 |
Source


|
| Record name | methyl 5-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2688701.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)


![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)

![2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2688712.png)
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)


